

4A3-SC7: A Key Ionizable Lipid for Targeted In Vivo Gene Editing

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Compound of Interest

Compound Name: 4A3-SC7

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An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

The field of gene therapy is rapidly advancing, with lipid nanoparticles (LNPs) emerging as a leading platform for the delivery of nucleic acid-based therapeutics. Central to the success of these LNPs are ionizable lipids, which play a pivotal role in cargo encapsulation, stability, and endosomal escape. This whitepaper provides a comprehensive technical overview of **4A3-SC7**, a proprietary, branched-tail ionizable lipid that is a critical component of the innovative Selective Organ Targeting (SORT) LNP platform. We will delve into the structure and function of **4A3-SC7**, its role in facilitating high-efficiency in vivo gene editing, and the experimental methodologies underpinning its development and application. This guide is intended to be a valuable resource for researchers and professionals in the field of drug development, offering detailed insights into a key enabling technology for the next generation of genetic medicines.

Structure of 4A3-SC7

4A3-SC7 is a synthetic, ionizable cationic lipid specifically engineered for the formulation of lipid nanoparticles for nucleic acid delivery. Its structure is characterized by a unique branched-tail architecture designed to enhance the encapsulation of large mRNA molecules and facilitate their escape from endosomes.

Chemical Properties:

Property	Value
CAS Number	1857340-77-2
Molecular Formula	C71H131N3O16S4
Molecular Weight	1411.07 g/mol
Purity	≥95%
Solubility	Soluble in methyl acetate (≥10 mg/ml)

The core of **4A3-SC7** is a polymer of 4A3 amine, which provides the ionizable headgroup. This headgroup is crucial for its pH-sensitive charge, remaining largely neutral at physiological pH and becoming protonated in the acidic environment of the endosome. This property is fundamental to its function in mRNA delivery.

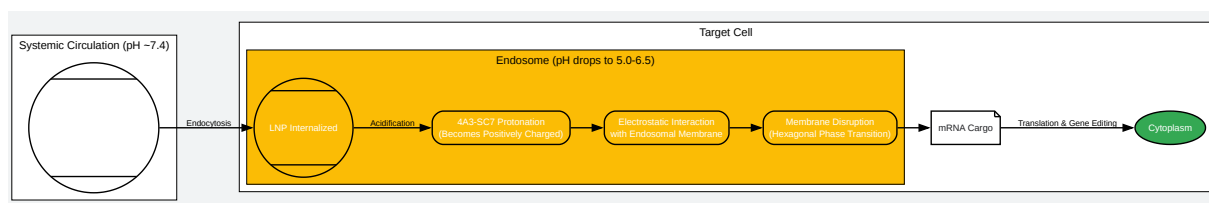
Function and Mechanism of Action

The primary function of **4A3-SC7** is to serve as the core ionizable lipid in LNP formulations, enabling the efficient in vivo delivery of mRNA, particularly for gene editing applications. Its unique branched-tail structure is critical for stabilizing LNPs that encapsulate large RNA payloads, such as those required for base editors.[\[1\]](#)[\[2\]](#)

The mechanism of action for **4A3-SC7**-containing LNPs in delivering their mRNA cargo to the cytoplasm of target cells can be described as a multi-step process:

- **Encapsulation:** During LNP formulation at a low pH, the amine headgroup of **4A3-SC7** is positively charged, facilitating the encapsulation of the negatively charged mRNA cargo.
- **Systemic Circulation:** Once administered, the LNPs circulate in the bloodstream. At physiological pH, the surface charge of the LNPs is near-neutral, which helps to reduce clearance by the immune system and prolong circulation time.
- **Cellular Uptake:** LNPs are taken up by target cells, primarily through endocytosis.
- **Endosomal Escape:** As the endosome matures, its internal pH drops. This acidic environment protonates the **4A3-SC7** headgroup, leading to a net positive charge on the lipid. This positive charge facilitates electrostatic interactions with the negatively charged

lipids of the endosomal membrane. This interaction is believed to induce a transition from a bilayer to a hexagonal (HII) phase, disrupting the endosomal membrane and allowing the mRNA cargo to be released into the cytoplasm.



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Figure 1: Signaling pathway of **4A3-SC7** mediated endosomal escape.

Application in Dual SORT LNPs for Multi-Organ Base Editing

A significant application of **4A3-SC7** is in the "Dual SORT LNP" platform, a novel delivery system designed for simultaneous and precise base editing in both the liver and the lungs. This technology holds promise for treating genetic diseases that affect multiple organs, such as Alpha-1 antitrypsin deficiency (AATD).

In this system, **4A3-SC7** is a key component of the liver-targeting SORT LNPs. These LNPs have demonstrated remarkable efficacy in a mouse model of AATD (PiZ mice), achieving durable correction of the disease-causing SERPINA1 mutation.

Quantitative In Vivo Efficacy Data

The following table summarizes the key quantitative outcomes from the in vivo application of **4A3-SC7**-containing Liver SORT LNPs in the PiZ mouse model of AATD.

Parameter	Result	Organ/Cell Type
Base Correction Efficiency	40%	Liver Cells
Duration of Stable Editing	32 weeks	Liver
Reduction in Z-A1AT Levels	>80%	Liver
Neutrophil Elastase Inhibition	89%	Lung Bronchoalveolar Lavage Fluid

These results highlight the high efficiency and long-lasting effects of gene editing enabled by the **4A3-SC7**-based delivery system.

LNP Formulation and Characterization

The Liver SORT LNPs are formulated with a specific molar ratio of lipids to achieve their targeting and functional properties.

Component	Molar Percentage (%)
4A3-SC7 (Ionizable Lipid)	15.04
DOPE (Helper Lipid)	23.04
Cholesterol	38.72
DMG-PEG2000 (PEG-Lipid)	3.2
4A3-Cit (Liver-Targeting Lipid)	20

The resulting LNPs exhibit physicochemical properties suitable for in vivo applications.

Property	Value
Size (Diameter)	~74 nm
Polydispersity Index (PDI)	0.17
Encapsulation Efficiency	87%

Experimental Protocols

This section provides detailed methodologies for key experiments related to the synthesis of a closely related ionizable lipid, 4A3-SC8, the formulation of SORT LNPs, and the in vivo evaluation of gene editing efficacy. Due to the proprietary nature of **4A3-SC7**, a specific synthesis protocol is not publicly available. However, the protocol for 4A3-SC8, which shares the same 4A3 amine core, provides a representative example of the synthesis process.

Synthesis of 4A3-SC8 Ionizable Lipid (Representative Protocol)

The synthesis of 4A3-SC8 involves a sequential aza- and sulfa-Michael addition of the 4A3 amino core with SC8 alkyl branches via an asymmetric and degradable monomer.

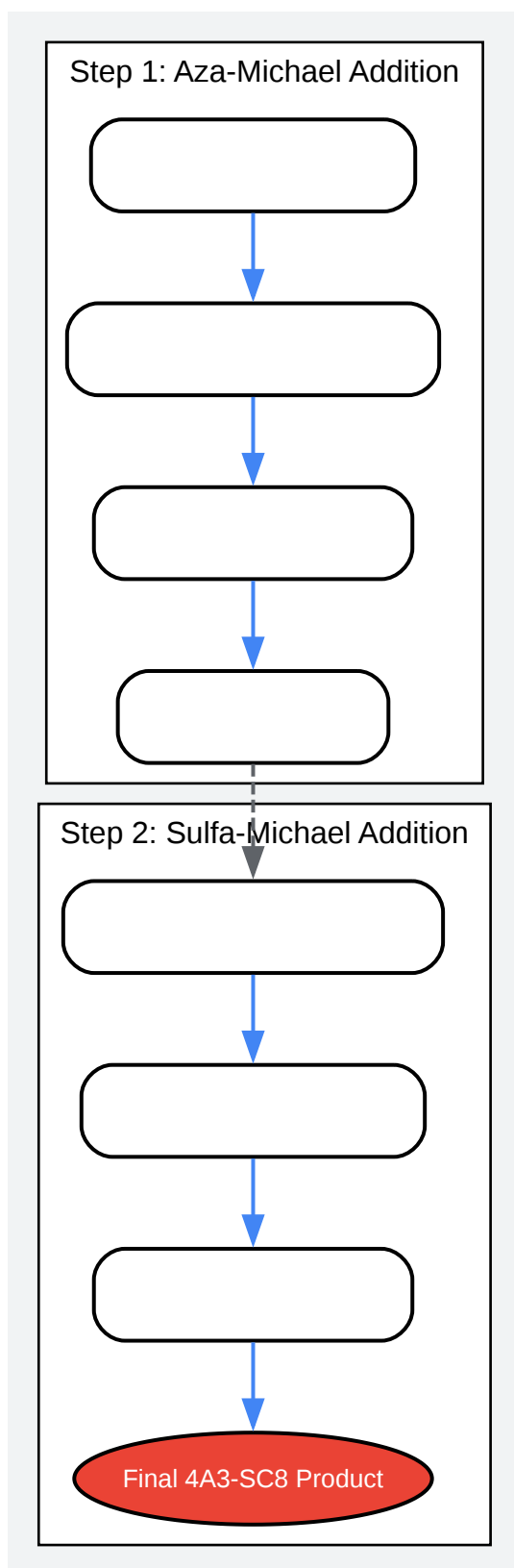
Materials:

- 4A3 amine core
- 2-(acryloyloxy)ethyl methacrylate (AEMA)
- SC8 alkyl thiol
- Triethylamine (TEA)
- Chloroform (CHCl₃)
- Butylated hydroxytoluene (BHT)
- Dimethylphenylphosphine (DMPP)

Procedure:

- Aza-Michael Addition:
 - Dissolve the 4A3 amine core in chloroform.
 - Add AEMA and a catalytic amount of DMPP.

- Stir the reaction at room temperature until completion, monitoring by TLC.
- Purify the intermediate product by column chromatography.
- Sulfa-Michael Addition:
 - Dissolve the purified intermediate in chloroform.
 - Add the SC8 alkyl thiol and triethylamine.
 - Stir the reaction at room temperature until completion.
 - Purify the final 4A3-SC8 product by column chromatography.



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Figure 2: Representative synthesis workflow for a 4A3-series ionizable lipid.

Formulation of SORT LNPs (Microfluidic Mixing Method)

Materials:

- **4A3-SC7**, DOPE, Cholesterol, DMG-PEG2000, and 4A3-Cit dissolved in ethanol at appropriate concentrations.
- mRNA dissolved in a low pH buffer (e.g., citrate buffer, pH 3.0).
- Microfluidic mixing device.

Procedure:

- Prepare the lipid mixture in ethanol according to the molar ratios specified in Table 3.
- Prepare the mRNA solution in the aqueous buffer.
- Set up the microfluidic mixing device with appropriate flow rates for the lipid and mRNA solutions.
- Initiate the mixing process, allowing for the rapid and controlled formation of LNPs.
- Collect the resulting LNP solution.
- Dialyze the LNP solution against a physiological buffer (e.g., PBS) to remove ethanol and raise the pH.
- Sterile-filter the final LNP formulation.

In Vivo Base Editing in PiZ Mice

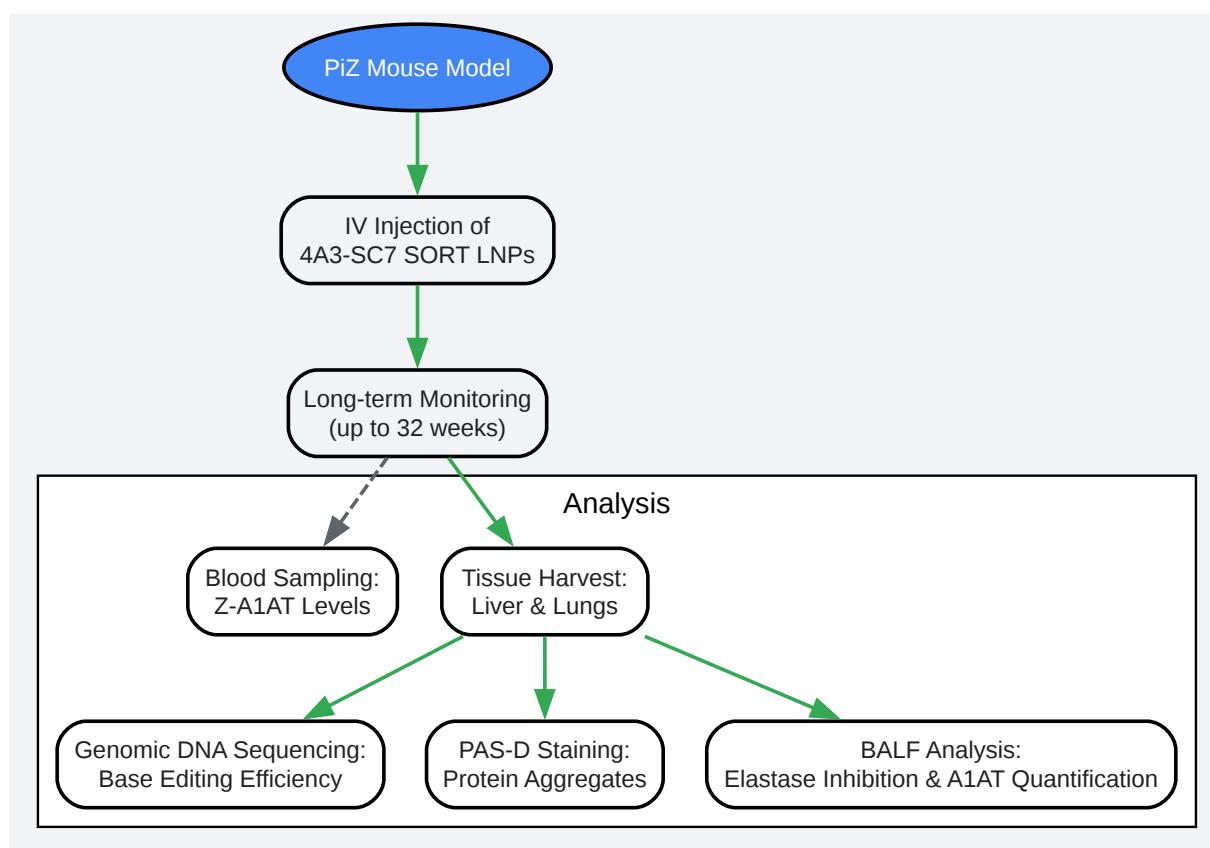
Animals:

- PiZ transgenic mouse model of Alpha-1 antitrypsin deficiency.

Procedure:

- Administer the **4A3-SC7** Liver SORT LNPs encapsulating the base editor mRNA to the PiZ mice via intravenous (IV) injection.

- Monitor the animals for the duration of the study (e.g., 32 weeks).
- At specified time points, collect blood samples for analysis of Z-A1AT levels.
- At the end of the study, euthanize the animals and harvest tissues (liver and lungs).
- Analyze liver tissue for base editing efficiency using genomic DNA sequencing.
- Perform Periodic Acid-Schiff with diastase (PAS-D) staining on liver sections to assess the reduction of pathological protein aggregates.
- Collect bronchoalveolar lavage fluid (BALF) from the lungs and measure neutrophil elastase inhibition activity and quantify functional human A1AT by mass spectrometry.



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Figure 3: Experimental workflow for in vivo base editing in PiZ mice.

Conclusion

4A3-SC7 represents a significant advancement in the field of ionizable lipids for nucleic acid delivery. Its unique branched-tail structure and its successful integration into the SORT LNP platform have enabled unprecedented levels of in vivo gene editing efficiency and durability in a preclinical model of a multi-organ genetic disease. The data presented in this whitepaper underscore the potential of **4A3-SC7** as a key component in the development of novel gene therapies. As research in this area continues, it is anticipated that **4A3-SC7** and similar rationally designed ionizable lipids will play an increasingly important role in translating the promise of genomic medicine into clinical reality.

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References

- 1. bioengineer.org [bioengineer.org]
- 2. Publications – Daniel Siegwart Laboratory at UT Southwestern Medical Center [siegwartlab.com]
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